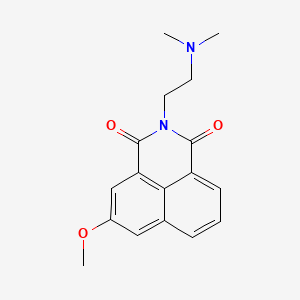
2-(2-(Dimethylamino)ethyl)-5-methoxy-1H-benzo(de)isoquinoline-1,3(2H)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-(Dimethylamino)ethyl)-5-methoxy-1H-benzo(de)isoquinoline-1,3(2H)-dione is a complex organic compound that belongs to the class of isoquinoline derivatives. Isoquinoline derivatives are known for their diverse biological activities and are often used in medicinal chemistry for the development of various therapeutic agents .
Vorbereitungsmethoden
The synthesis of 2-(2-(Dimethylamino)ethyl)-5-methoxy-1H-benzo(de)isoquinoline-1,3(2H)-dione can be achieved through several synthetic routes. One common method involves the cyclization of 2-alkynylbenzaldehyde hydrazone with dimethyl acetylenedicarboxylate (DMAD) in the presence of an iodine catalyst . This reaction proceeds through the formation of an iodinated azo-ylide dipole, which then undergoes [3+2]-cycloaddition to form the desired isoquinoline derivative.
Analyse Chemischer Reaktionen
2-(2-(Dimethylamino)ethyl)-5-methoxy-1H-benzo(de)isoquinoline-1,3(2H)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Wissenschaftliche Forschungsanwendungen
2-(2-(Dimethylamino)ethyl)-5-methoxy-1H-benzo(de)isoquinoline-1,3(2H)-dione has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.
Medicine: It is investigated for its potential use in the development of new therapeutic agents for various diseases.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 2-(2-(Dimethylamino)ethyl)-5-methoxy-1H-benzo(de)isoquinoline-1,3(2H)-dione involves its interaction with specific molecular targets and pathways. The compound can bind to various enzymes and receptors, modulating their activity and leading to the desired biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exerting its anticancer effects .
Vergleich Mit ähnlichen Verbindungen
2-(2-(Dimethylamino)ethyl)-5-methoxy-1H-benzo(de)isoquinoline-1,3(2H)-dione can be compared with other isoquinoline derivatives such as:
Tetrahydroisoquinoline: Known for its use in the synthesis of various alkaloids and pharmaceuticals.
Pyrrolo[2,1-a]isoquinoline: Studied for its anticancer properties and potential therapeutic applications.
Benzimidazo[2,1-a]isoquinoline: Used in the synthesis of complex organic molecules and studied for its biological activities.
The uniqueness of this compound lies in its specific structural features and the diverse range of reactions it can undergo, making it a valuable compound in various fields of research and industry.
Eigenschaften
CAS-Nummer |
69408-98-6 |
|---|---|
Molekularformel |
C17H18N2O3 |
Molekulargewicht |
298.34 g/mol |
IUPAC-Name |
2-[2-(dimethylamino)ethyl]-5-methoxybenzo[de]isoquinoline-1,3-dione |
InChI |
InChI=1S/C17H18N2O3/c1-18(2)7-8-19-16(20)13-6-4-5-11-9-12(22-3)10-14(15(11)13)17(19)21/h4-6,9-10H,7-8H2,1-3H3 |
InChI-Schlüssel |
GWVMKPSKTUDDQZ-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)CCN1C(=O)C2=CC=CC3=CC(=CC(=C32)C1=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















